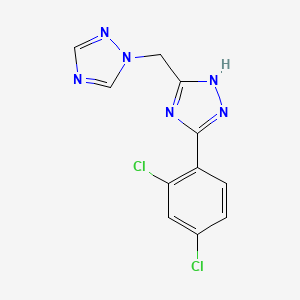

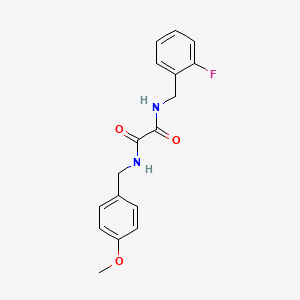

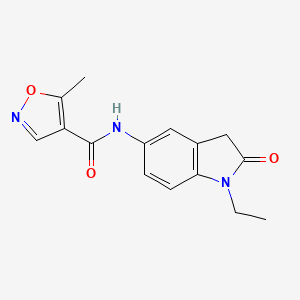

![molecular formula C13H15ClN2OS B2486427 N-(4-chlorobenzyl)-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide CAS No. 2034455-93-9](/img/structure/B2486427.png)

N-(4-chlorobenzyl)-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-chlorobenzyl)-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide is a compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as TCB-2 and is a derivative of the naturally occurring hallucinogenic compound, mescaline. TCB-2 has been found to have a range of interesting properties that make it a valuable tool for researchers studying the brain and nervous system.

Aplicaciones Científicas De Investigación

Synthesis and Derivative Formation

N-(4-chlorobenzyl)-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide is involved in the synthesis of novel derivatives. For instance, Yuan Zhe-dong (2013) synthesized novel derivatives from trans-4-hydroxy-L-proline involving N-alkylation, esterification, sulfonylation, and several other reactions (Yuan Zhe-dong, 2013).

Structural Analysis and Conformation Studies

Studies like those conducted by Otani et al. (2012) and Hori et al. (2008) have focused on the structural analysis of related bicyclic compounds. These include investigations into preferred formation of extended strand structures and the nonplanarity of thioamides derived from similar bicyclic compounds (Otani et al., 2012); (Hori et al., 2008).

Intermediate in Chemical Reactions

Research by Dervan and Uyehara (1976) highlights the role of related compounds as intermediates in chemical reactions, specifically in the thermal decomposition process, producing various hydrocarbon products (Dervan & Uyehara, 1976).

Synthetic Routes and Precursors

Avenoza et al. (2002) describe the synthesis of enantiomerically pure analogues of bicyclic compounds, demonstrating the use of these compounds as precursors in the synthesis of other chemicals, including epibatidine analogues (Avenoza et al., 2002).

Involvement in Antibacterial Studies

A study by Al-Masoudi et al. (2015) mentions the synthesis of a Schiff base derivative from a related compound, demonstrating its potential antibacterial activity against various bacterial strains (Al-Masoudi et al., 2015).

Mimetics and Analogues

Research by Horwell et al. (1997) discusses the synthesis of bicyclic compounds as conformationally constrained non-peptide β-turn mimetics, indicating their potential applications in biochemical studies (Horwell et al., 1997).

Pharmaceutical Applications

English et al. (1978) explore the use of a related bicyclic compound as a β-lactamase inhibitor, extending the antibacterial spectrum of β-lactams and highlighting its pharmaceutical applications (English et al., 1978).

Propiedades

IUPAC Name |

N-[(4-chlorophenyl)methyl]-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClN2OS/c14-10-3-1-9(2-4-10)6-15-13(17)16-7-12-5-11(16)8-18-12/h1-4,11-12H,5-8H2,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYNUMHXCWPANPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CN(C1CS2)C(=O)NCC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.79 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

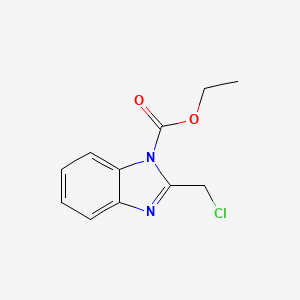

![4-(4-chlorophenyl)-6-[4-(trifluoromethyl)phenyl]-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B2486344.png)

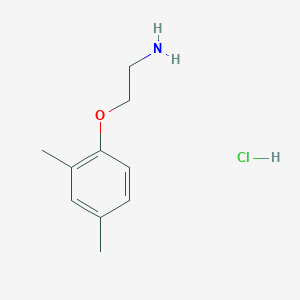

![4-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-6-ethyl-5-fluoropyrimidine](/img/structure/B2486352.png)

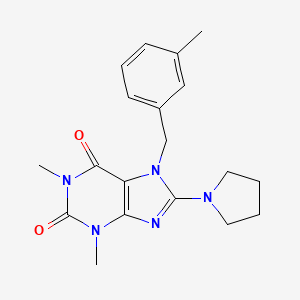

![N-(3-chlorophenyl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2486359.png)

![(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide](/img/structure/B2486364.png)